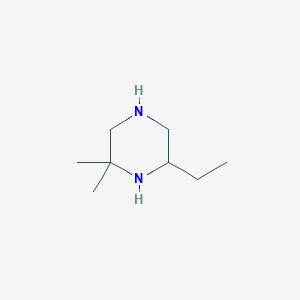

6-Ethyl-2,2-dimethylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

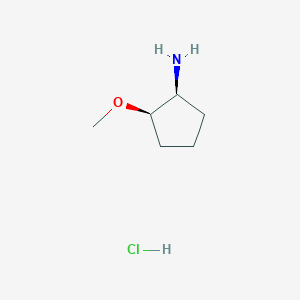

6-Ethyl-2,2-dimethylpiperazine is a chemical compound with the molecular formula C8H18N2 . It is a derivative of piperazine, a heterocyclic organic compound . The compound is often found in the form of a dihydrochloride salt .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Two of the carbon atoms are substituted with methyl groups, and one of the nitrogen atoms is substituted with an ethyl group .科学的研究の応用

Synthetic Chemistry and Natural Product Synthesis

Piperazine derivatives are crucial in the synthesis of complex natural products, especially in the realm of epidithiodiketopiperazines (ETPs) and related alkaloids. These compounds are known for their potent anticancer properties. For example, the total synthesis of ETP alkaloids has advanced the understanding of their molecular architecture and provided insights into their potential as anticancer molecules. The complexity of ETP alkaloids, with densely functionalized cores and multiple stereogenic centers, poses significant synthetic challenges that researchers have overcome through innovative strategies, highlighting the importance of piperazine derivatives in accessing biologically active natural products (Kim & Movassaghi, 2015).

Molecular Structure and Spectroscopy

The study of piperazine derivatives extends to understanding their molecular structure, hydrogen bonding, and basicity. For instance, research on N,N′-dimethylpiperazine betaines and their hydrohalides has provided insights into their crystal structures and spectroscopic properties. These studies are essential for elucidating the fundamental aspects of hydrogen bonding and molecular interactions, which are critical for designing more effective pharmaceuticals and materials (Dega-Szafran et al., 2002).

Pharmacology and Drug Design

The applications of piperazine derivatives in pharmacology are vast, with several compounds showing significant potential as therapeutic agents. For example, epipolythiodiketopiperazine (ETP) alkaloids, which share structural similarities with piperazine derivatives, have shown a broad range of potent biological properties, including anticancer, antitumor, and antibacterial activities. These activities are reflective of their structural diversity and underscore the potential of piperazine derivatives in drug discovery and development (Zhu et al., 2017).

Material Science and Polymer Chemistry

In material science, piperazine derivatives play a role in the synthesis and functionalization of polymers. For example, the polymerization kinetics of poly(amidoamine)s, involving piperazine as a monomer, have been studied in various solvents. These investigations provide valuable insights into the mechanisms of polymer formation and the properties of the resulting materials, which have applications in biomedicine, filtration, and catalysis (Manfredi et al., 2007).

Safety and Hazards

The safety data sheet for a similar compound, 1-Ethyl-2,2-dimethylpiperazine dihydrochloride, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is a flammable solid and may cause severe skin burns and eye damage. It may also cause respiratory irritation .

将来の方向性

Piperazine derivatives, including 6-Ethyl-2,2-dimethylpiperazine, have potential applications in various fields due to their versatile chemical properties. They are often found in drugs or bioactive molecules, and their widespread presence is due to their different possible roles depending on their position in the molecule and on the therapeutic class . Future research may focus on exploring these applications further.

特性

IUPAC Name |

6-ethyl-2,2-dimethylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-4-7-5-9-6-8(2,3)10-7/h7,9-10H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKZXMKECXRNEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCC(N1)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2961829.png)

![N-[4-[3-(2-chloro-6-fluorophenyl)-2-(6-chloro-4-phenylquinazolin-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2961830.png)

![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2961833.png)

![2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2961835.png)

![(Z)-methyl 3-ethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2961836.png)